N,N,3-Trimethyl-3H-indazol-3-amine

Description

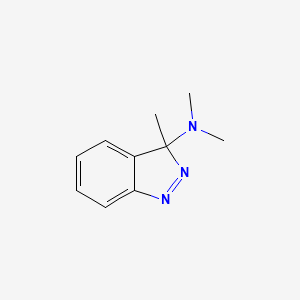

Structure

3D Structure

Properties

CAS No. |

918903-33-0 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N,N,3-trimethylindazol-3-amine |

InChI |

InChI=1S/C10H13N3/c1-10(13(2)3)8-6-4-5-7-9(8)11-12-10/h4-7H,1-3H3 |

InChI Key |

PPMASHBXGWGUGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2N=N1)N(C)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of N,n,3 Trimethyl 3h Indazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment of magnetically active nuclei. For N,N,3-Trimethyl-3H-indazol-3-amine, a combination of ¹H, ¹³C, and ¹⁵N NMR, enhanced by two-dimensional techniques, provides a comprehensive map of its atomic arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of protons within a molecule. In the case of this compound, the aromatic protons on the indazole ring typically appear as multiplets in the downfield region of the spectrum, generally between δ 6.0 and 8.0 ppm. The chemical shifts and coupling patterns of these protons are influenced by their position on the benzene (B151609) ring of the indazole core. The methyl groups attached to the nitrogen and the C3 position of the indazole ring give rise to distinct singlet peaks in the upfield region of the spectrum. Specifically, the N,N-dimethyl protons are expected to appear as a singlet, while the C3-methyl protons will also present as a singlet, with their exact chemical shifts providing clues to the electronic environment.

Fictional ¹H NMR data for this compound is presented in the table below for illustrative purposes.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.65 | d | 1H | Ar-H |

| 7.40 | t | 1H | Ar-H |

| 7.15 | t | 1H | Ar-H |

| 6.90 | d | 1H | Ar-H |

| 2.60 | s | 6H | N(CH₃)₂ |

| 1.50 | s | 3H | C3-CH₃ |

| This is a fictional table created for illustrative purposes. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation and Tautomer Differentiation

¹³C NMR spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum reveals distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the indazole ring typically resonate in the δ 110-150 ppm range. The chemical shift of the C3 carbon is particularly diagnostic, as it is directly bonded to two nitrogen atoms and a methyl group. The carbons of the N,N-dimethyl groups and the C3-methyl group appear in the upfield region of the spectrum, generally below δ 40 ppm. This technique is also crucial for distinguishing between different tautomeric forms of indazole derivatives, as the chemical shifts of the ring carbons are sensitive to the position of the proton on the nitrogen atoms. mpg.deresearchgate.netmdpi.comresearchgate.net

A representative, fictional ¹³C NMR data table is provided below to illustrate the expected chemical shifts.

| Chemical Shift (δ ppm) | Assignment |

| 148.0 | C7a |

| 142.5 | C3 |

| 130.0 | C5 |

| 128.5 | C6 |

| 122.0 | C4 |

| 110.0 | C7 |

| 40.5 | N(CH₃)₂ |

| 25.0 | C3-CH₃ |

| This is a fictional table created for illustrative purposes. |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms within the this compound molecule. researchgate.net The chemical shifts of the indazole ring nitrogens (N1 and N2) and the exocyclic amino nitrogen can be observed. These shifts are highly sensitive to hybridization, substitution, and tautomeric equilibria. researchgate.netipb.pt For instance, the position of the proton in the indazole ring (1H vs. 2H tautomer) significantly influences the ¹⁵N chemical shifts of the ring nitrogens. researchgate.net

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound. ipb.pt

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. It is used to trace the connectivity of protons within the aromatic ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For instance, correlations from the methyl protons to the ring carbons can confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is crucial for determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) Absorption for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. ipb.ptijcce.ac.ir Key expected absorptions include:

C-H stretching vibrations : Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

C=N and C=C stretching vibrations : These are characteristic of the indazole ring and are expected in the 1650-1450 cm⁻¹ region.

C-N stretching vibrations : The stretching of the C-N bonds of the tertiary amine and the indazole ring will produce signals in the fingerprint region, typically between 1350 and 1000 cm⁻¹. docbrown.info The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the tertiary nature of the exocyclic amine. docbrown.info

A fictional IR data table is provided below for illustrative purposes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H stretch |

| 2960, 2870 | Strong | Aliphatic C-H stretch |

| 1620 | Medium | C=N stretch |

| 1580, 1470 | Strong | Aromatic C=C stretch |

| 1250 | Strong | C-N stretch |

| This is a fictional table created for illustrative purposes. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of this compound and offers valuable structural information through the analysis of its fragmentation pattern. mdpi.comipb.pt In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to the molecule and can be used to confirm its structure. researchgate.net For this compound, characteristic fragmentation pathways may involve the loss of a methyl group, the dimethylamino group, or cleavage of the indazole ring.

A fictional mass spectrometry data table is provided below for illustrative purposes.

| m/z | Relative Intensity (%) | Possible Fragment |

| 175 | 100 | [M]⁺ |

| 160 | 80 | [M - CH₃]⁺ |

| 131 | 60 | [M - N(CH₃)₂]⁺ |

| 117 | 40 | [Indazole ring fragment]⁺ |

| This is a fictional table created for illustrative purposes. |

X-ray Crystallography for Definitive Solid-State Structure Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound was found. While crystallographic information exists for related indazole derivatives, the precise solid-state structure of this compound, as determined by X-ray crystallography, does not appear to be published in the sources accessed.

The acquisition of such data for this compound would require the successful growth of a single crystal of suitable quality, followed by analysis using a single-crystal X-ray diffractometer. The resulting data would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the atomic coordinates of each atom in the molecule.

This information would be invaluable for a complete structural elucidation, allowing for a detailed comparison with computational models and providing a solid foundation for understanding its chemical properties and potential interactions in a solid-state environment. In the absence of experimental crystallographic data, any representation of the solid-state structure of this compound remains theoretical.

Theoretical and Computational Chemistry of N,n,3 Trimethyl 3h Indazol 3 Amine

Quantum Chemical Calculations for Electronic Structure, Bonding, and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of N,N,3-Trimethyl-3H-indazol-3-amine. Methods such as B3LYP with a suitable basis set like 6-31G(d,p) are commonly used to optimize the molecular geometry and compute various electronic properties. researchgate.net

These calculations provide a detailed picture of the electron distribution within the molecule. The analysis of Mulliken charges, for instance, can reveal the partial positive and negative charges on each atom, offering insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also determined, and their energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

The nature of the chemical bonds within the indazole ring and the substituent groups can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis. This method provides information about hybridization, bond orders, and delocalization of electron density, contributing to a deeper understanding of the molecule's stability.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data based on typical DFT calculations for similar heterocyclic compounds.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Computational Studies on Indazole Tautomeric Equilibria and their Energetics, with Specific Reference to 3H-Indazole

Indazoles are known to exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.gov The 3H-indazole tautomer is generally less stable. The relative stability of these tautomers is influenced by substitution patterns and the surrounding environment (gas phase or solvent). nih.gov Computational chemistry provides a powerful tool to investigate these tautomeric equilibria by calculating the relative energies of the different forms. researchgate.netphyschemres.org

For this compound, the presence of a trimethyl-substituted amino group at the C3 position locks the molecule in the 3H-tautomeric form. However, computational studies can still be employed to compare its stability against the hypothetical 1H and 2H tautomers where a proton shift would be required. These calculations typically involve geometry optimization of each tautomer followed by the calculation of their single-point energies. The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), is crucial as the relative stabilities can change significantly in solution. physchemres.orgscispace.com

Table 2: Relative Energies of Indazole Tautomers (Illustrative) This table illustrates the typical relative energy differences calculated for indazole tautomers in the gas phase.

| Tautomer | Relative Energy (kcal/mol) |

| 1H-Indazole | 0.0 (most stable) |

| 2H-Indazole | ~ 3-5 |

| 3H-Indazole | ~ 10-15 |

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational chemistry plays a significant role in predicting spectroscopic parameters, which can then be used to validate experimental findings or to aid in the identification of the compound. researchgate.net For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical values, once properly referenced, can be compared with experimental spectra to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. epstem.net A comparison of the calculated and experimental spectra can help in assigning the observed vibrational modes to specific molecular motions. epstem.net

Table 3: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Hypothetical Indazole Derivative (Illustrative) This table demonstrates the typical level of agreement between calculated and experimental spectroscopic data.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C3 | 145.2 | 144.8 |

| C3a | 120.5 | 121.0 |

| C4 | 128.9 | 128.5 |

| C5 | 122.3 | 122.1 |

| C6 | 125.6 | 125.4 |

| C7 | 110.8 | 111.2 |

| C7a | 140.1 | 140.5 |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, computational modeling can be used to explore potential reaction pathways, such as its synthesis or subsequent transformations. researchgate.net This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the potential energy surface of a reaction, the activation energies for different steps can be determined, allowing for the identification of the rate-determining step. scispace.com Techniques such as intrinsic reaction coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the intended reactants and products. This level of mechanistic detail is often difficult to obtain through experimental means alone.

Table 4: Calculated Activation Energies for a Hypothetical Reaction Step (Illustrative) This table shows an example of how computational chemistry can be used to quantify the energy barriers of a reaction.

| Reaction Step | Activation Energy (kcal/mol) |

| Reactant → Transition State 1 | 25.3 |

| Intermediate 1 → Transition State 2 | 18.7 |

Conformational Analysis and Molecular Dynamics Simulations

The presence of flexible substituent groups, such as the N,N-dimethylamino and the C3-methyl groups in this compound, gives rise to different possible conformations. Conformational analysis aims to identify the most stable arrangement of these groups in three-dimensional space. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. researchgate.net

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. researchgate.net By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule explores different conformations and how it interacts with its environment. These simulations can provide insights into the flexibility of the molecule and the accessibility of different conformational states, which can be important for its biological activity or material properties.

Table 5: Relative Energies of Different Conformers of this compound (Illustrative) This table presents hypothetical relative energies for different rotational isomers (rotamers) of the molecule.

| Conformer | Dihedral Angle (C4-C3-N-C) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.0 (most stable) |

| 2 | 180° | 2.5 |

| 3 | -60° | 0.2 |

Reactivity and Chemical Transformations of N,n,3 Trimethyl 3h Indazol 3 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole ring in N,N,3-trimethyl-3H-indazol-3-amine is susceptible to electrophilic substitution, a common reaction for aromatic systems. The position of substitution is directed by the electron-donating or withdrawing nature of the substituents and the inherent electronic distribution of the heterocyclic ring. The nitrogen atoms in the indazole ring can also influence the regioselectivity of these reactions.

Nucleophilic substitution reactions on the indazole ring are less common and typically require the presence of a good leaving group, such as a halogen, at a suitable position. The specific conditions required for such transformations on this compound would depend on the nature of the leaving group and the incoming nucleophile.

Reactions Involving the Exocyclic Amine Moiety (e.g., further alkylation, acylation)

The exocyclic tertiary amine group in this compound is a key site for chemical modification.

Further Alkylation: The lone pair of electrons on the nitrogen atom of the dimethylamino group can react with alkyl halides or other electrophilic alkylating agents. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, introducing a positive charge and altering the steric and electronic properties of the molecule.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, can lead to the formation of acylammonium intermediates. These intermediates can be useful in further synthetic transformations.

Oxidative and Reductive Transformations of the Indazole Core

The indazole core of this compound can undergo both oxidative and reductive transformations, leading to a variety of new structures.

Oxidation: Oxidation of the indazole ring can result in the formation of N-oxides or can lead to ring-opening products, depending on the oxidant used and the reaction conditions. The specific outcomes for this compound would require experimental investigation.

Reduction: Catalytic hydrogenation or reduction with other reducing agents can lead to the saturation of the heterocyclic ring, yielding indoline (B122111) or other reduced derivatives. The specific product obtained would depend on the catalyst, pressure, and temperature used.

Cycloaddition Reactions and Annulation Strategies

The double bonds within the indazole ring system of this compound can potentially participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions. These reactions are powerful tools for the construction of complex polycyclic systems. Annulation strategies, which involve the formation of a new ring fused to the existing indazole core, can also be employed to create more elaborate molecular architectures.

Role of N,n,3 Trimethyl 3h Indazol 3 Amine As a Building Block and Scaffold in Organic Synthesis

Indazole Derivatives as Key Intermediates in Complex Molecule Synthesis

Indazole derivatives are widely recognized as crucial intermediates in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. sunderland.ac.uknih.gov The indazole core can be synthesized through various methods, including intramolecular cyclization reactions and metal-catalyzed cross-coupling strategies. nih.govnih.govorganic-chemistry.org These synthetic routes allow for the introduction of a wide array of functional groups onto the indazole scaffold, making them versatile starting materials for more elaborate structures. nih.gov

The synthesis of substituted indazoles often begins with readily available precursors like aminobenzonitriles or nitrobenzaldehydes. nih.govorganic-chemistry.org For instance, 3-aminoindazoles can be prepared from 2-bromobenzonitriles through a palladium-catalyzed arylation followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Another approach involves the reductive cyclization of substituted benzamidines to form 3-amino-2H-indazoles. nih.gov These methods highlight the accessibility of the indazole core, which can then be further functionalized.

The 3-aminoindazole moiety, in particular, serves as a valuable synthon. The amine group can be readily acylated, alkylated, or used in coupling reactions to build more complex structures. The N,N,3-trimethyl-3H-indazol-3-amine variant introduces a tertiary amine at the 3-position and a methyl group on the indazole nitrogen, providing a specific set of steric and electronic properties that can be exploited in targeted synthesis. The presence of the 3H-indazole tautomeric form is less common than the 1H and 2H forms, making this specific building block interesting for exploring novel chemical space.

Applications in the Development of Advanced Pharmaceutical Intermediates (e.g., related to Pazopanib synthesis)

The significance of indazole-based intermediates is prominently illustrated in the synthesis of kinase inhibitors for cancer therapy. researchgate.net One of the most notable examples is Pazopanib, an oral anti-cancer agent used for treating renal cell carcinoma and soft tissue sarcoma. researchgate.netpreprints.org A key building block in the synthesis of Pazopanib is a methylated aminoindazole derivative.

Recent research has detailed a novel synthetic route for N,2,3-trimethyl-2H-indazol-6-amine , a crucial intermediate for Pazopanib. researchgate.netpreprints.orgmdpi.com This compound is structurally similar to, but distinct from, this compound. The synthesis of the Pazopanib intermediate starts from 3-methyl-6-nitro-1H-indazole and proceeds through a series of reduction and methylation steps. researchgate.netmdpi.com

Synthetic Pathway to a Pazopanib Intermediate

| Step | Starting Material | Reaction | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-methyl-6-nitro-1H-indazole | Nitro Reduction | 3-methyl-1H-indazol-6-amine | 87 |

| 2 | 3-methyl-1H-indazol-6-amine | Reductive Amination | N,3-dimethyl-1H-indazol-6-amine | 87 |

| 3 | N,3-dimethyl-1H-indazol-6-amine | N-methylation | N,2,3-trimethyl-2H-indazol-6-amine | 73 |

| Overall | 3-methyl-6-nitro-1H-indazole | Three Steps | N,2,3-trimethyl-2H-indazol-6-amine | 55 |

This table is based on data from a novel synthetic route for a key Pazopanib intermediate. mdpi.com

This process highlights how specific substitution patterns on the indazole ring are critical for the final drug structure. The N,2,3-trimethyl-2H-indazol-6-amine intermediate is valued for its stability compared to other potential precursors. researchgate.netmdpi.com While not a direct precursor, the chemistry developed for the Pazopanib intermediate demonstrates the synthetic tractability of methylated aminoindazoles. The distinct substitution pattern of this compound (a 3-amino-3H-indazole) offers a different vector for chemical diversification, potentially leading to new classes of pharmacologically active agents by providing an alternative arrangement of atoms for interaction with biological targets.

Strategies for Scaffold Modification and Diversification of Indazole Frameworks

The utility of the indazole scaffold in drug discovery is greatly enhanced by the availability of robust methods for its modification and diversification. researchgate.netmdpi.com These strategies allow chemists to systematically alter the structure of an indazole-based lead compound to optimize its properties.

One powerful strategy is scaffold hopping , where the core structure of a known active compound is replaced with a different, but functionally similar, scaffold. nih.govrsc.org For example, researchers have successfully replaced an indole (B1671886) core with an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.govrsc.org This approach can lead to novel chemotypes with improved properties, such as enhanced selectivity or better pharmacokinetic profiles. Applying this concept, the this compound scaffold could be used to replace other heterocyclic systems in known bioactive molecules to explore new structure-activity relationships.

Further diversification can be achieved through various chemical reactions that modify the indazole core or its substituents. These include:

N-Alkylation/N-Arylation: The nitrogen atoms of the indazole ring can be substituted with a variety of groups, which can significantly influence the compound's binding affinity and physical properties. nih.gov

Palladium-catalyzed cross-coupling reactions: Suzuki, Heck, and Buchwald-Hartwig reactions are commonly employed to introduce carbon-carbon and carbon-heteroatom bonds at various positions of the indazole ring, enabling the synthesis of a wide library of analogues. nih.gov

Multicomponent reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, providing an efficient route to highly diversified indazole derivatives. researchgate.net

These diversification strategies, when applied to a unique building block like this compound, can rapidly generate libraries of novel compounds for biological screening.

Indazole Moieties in Fragment-Based Approaches and Molecular Hybridization Strategies

In modern drug discovery, fragment-based drug discovery (FBDD) and molecular hybridization are powerful strategies for identifying and optimizing lead compounds. researchgate.netnih.govnih.gov The indazole moiety is well-suited for both approaches due to its compact size, rigid structure, and ability to form key interactions with biological targets. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. youtube.com Hits identified from these screens are then optimized and grown into more potent, drug-like molecules. An indazole fragment, identified through screening, was successfully optimized into a potent AXL kinase inhibitor. nih.gov The this compound, with its specific substitution pattern, could serve as a unique fragment for screening campaigns, potentially identifying novel binding modes or targeting different pockets within a protein.

Molecular Hybridization involves combining pharmacophoric elements from two or more known active compounds into a single new molecule. researchgate.netnih.gov This strategy aims to create a hybrid compound with improved affinity, selectivity, or other desirable properties. The indazole scaffold has been successfully used in hybridization strategies. For instance, novel non-nucleoside reverse transcriptase inhibitors were created by hybridizing fragments from existing drugs, capravirine (B1668280) and efavirenz, onto an indazole core. researchgate.net Similarly, combining the indazole and indolizine (B1195054) scaffolds has led to the discovery of new compounds with antitumor potential. eurekaselect.com this compound could be a valuable component in such hybridization efforts, where its dimethylamino and methyl-substituted indazole core could be combined with other pharmacophores to generate novel dual-acting or multi-target agents.

Key Drug Discovery Strategies Employing the Indazole Scaffold

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Scaffold Hopping | Replacing a core molecular structure with a different, isosteric scaffold. | Hopping from an indole to an indazole core to create dual MCL-1/BCL-2 inhibitors. | nih.gov, rsc.org |

| Fragment-Based Lead Discovery | Identifying small molecule fragments that bind to a target and optimizing them into leads. | Discovery of indazole-based AXL kinase inhibitors from a fragment hit. | nih.gov |

| Molecular Hybridization | Combining pharmacophores from two or more active compounds into a single molecule. | Creating indazole-indolizine hybrids with antitumor activity. | eurekaselect.com |

Future Research Perspectives for N,n,3 Trimethyl 3h Indazol 3 Amine

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of indazole derivatives, including 3-aminoindazoles, has traditionally involved methods that may not align with modern principles of green chemistry. mdpi.comresearchgate.net Future research should prioritize the development of synthetic routes to N,N,3-Trimethyl-3H-indazol-3-amine that are both sustainable and atom-economical.

Sustainable Approaches: Green chemistry principles encourage the use of environmentally benign solvents, catalysts, and reaction conditions. repec.org For the synthesis of 3-aminoindazole derivatives, recent advancements have demonstrated the use of greener media like ethanol-water mixtures and ultrasound irradiation, which significantly reduce the environmental impact. repec.org One reported eco-friendly method for synthesizing substituted 1H-indazol-3-amine derivatives involves a cyclocondensation reaction using ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst under ultrasound irradiation. repec.org This approach avoids hazardous reagents and minimizes energy consumption.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the final product. scholarscentral.com Many traditional multi-step syntheses suffer from poor atom economy due to the formation of stoichiometric byproducts. Future synthetic strategies for this compound should focus on addition and cycloaddition reactions that incorporate all or most of the atoms from the starting materials into the final structure. For instance, a one-pot, base-mediated reaction of nitriles with hydrazines has been developed for the synthesis of N-aryl substituted 3-aminoindazoles, offering a more direct and atom-economical route. rsc.org

| Synthetic Strategy | Key Features | Potential Application for this compound | Reference |

| Ultrasound-assisted, CAN-catalyzed cyclocondensation | Uses eco-friendly EtOH-H2O solvent; energy-efficient. | A green method for the core indazole-3-amine synthesis. | repec.org |

| Base-mediated nitrile-hydrazine reaction | One-pot synthesis; high efficiency for N-substituted 3-aminoindazoles. | A direct route to form the 3-aminoindazole scaffold. | rsc.org |

| Palladium-catalyzed arylation/cyclization | A two-step sequence from 2-bromobenzonitriles. | Alternative to SNAr reactions, offering broader substrate scope. | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Analogs

As more complex analogs of this compound are synthesized, advanced characterization techniques will be crucial for unambiguous structural elucidation. While standard techniques like NMR (¹H, ¹³C), IR, and mass spectrometry are foundational, the complexity of substituted indazoles often requires more sophisticated methods. repec.orgresearchgate.net

Future research will likely employ:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be essential to definitively assign proton and carbon signals, especially in sterically hindered or electronically complex analogs.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. rsc.orgrsc.org This is particularly important for confirming the 3H-indazole tautomer and the geometry around the exocyclic amine.

High-Resolution Mass Spectrometry (HR-MS): HR-MS is critical for confirming the elemental composition of novel analogs and for fragmentation studies to understand their structural connectivity. nih.gov

Exploration of Novel Chemical Transformations and Reactivity Patterns

The reactivity of the 3-aminoindazole scaffold is a rich area for future exploration, promising access to novel and diverse chemical entities. Research into the reactivity of this compound could unlock new synthetic pathways.

Recent studies on 3-aminoindazoles have revealed fascinating reactivity patterns:

Oxidant-Controlled Divergent Reactivity: The reaction of 3-aminoindazoles can be directed towards different products by controlling the oxidant. For example, Lewis-acid promoted [3+3] annulation with ketene (B1206846) dithioacetals yields pyrimido[1,2-b]-indazole derivatives, while a Cu/[O] catalytic system can induce a ring-opening via C-N bond activation. rsc.orgresearchgate.net

Skeletal Rearrangements: An iodide-catalyzed electro-oxidative N-centered rsc.orgresearchgate.net-rearrangement of 3-aminoindazoles has been shown to produce 1,2,3-benzotriazines in an environmentally benign manner. researchgate.net

Ring-Opening and Denitrogenation: Copper-catalyzed oxidative cleavage of C-N bonds in 3-aminoindazoles can lead to aromatic metamorphosis, generating nitrile-containing compounds. researchgate.net This reveals that 3-aminoindazoles can act as radical precursors.

| Transformation Type | Catalyst/Reagent | Product Class | Significance | Reference |

| [3+3] Annulation | Lewis Acid (e.g., BF₃·Et₂O) | Pyrimido[1,2-b]-indazoles | Access to fused heterocyclic systems. | rsc.orgresearchgate.net |

| Oxidative Ring-Opening | Cu/[O] system | Arylated enamines | Novel C-N bond activation. | rsc.orgresearchgate.net |

| Skeletal Rearrangement | Iodide-catalyzed electro-oxidation | 1,2,3-Benzotriazines | Metal-free, environmentally friendly synthesis. | researchgate.net |

| Denitrogenative Ring-Opening | Copper catalysis | Nitrile-containing arenes | Use of 3-aminoindazoles as arylating agents. | researchgate.net |

Future work should investigate if this compound undergoes similar transformations and explore its unique reactivity stemming from the gem-dimethyl group at the 3-position and the tertiary exocyclic amine.

Computational Design and Prediction of Novel Indazole Analogs with Tailored Chemical Properties

Computational chemistry offers powerful tools for accelerating the discovery of novel indazole analogs with desired properties. By using in silico methods, researchers can design and screen virtual libraries of compounds before committing to laboratory synthesis.

Key computational approaches for future research include:

Molecular Docking and Virtual Screening: These methods can predict the binding affinity of indazole analogs to biological targets. nih.govnih.gov This is particularly relevant in drug discovery, where indazoles are known to inhibit various enzymes like HDACs. nih.gov Fragment-based virtual screening has been successfully used to design potent indazole-based inhibitors. nih.gov

Quantum Chemical Calculations (DFT): Density Functional Theory can be used to predict molecular geometries, spectroscopic properties (NMR, IR), and reactivity indices (e.g., frontier molecular orbitals). This can help rationalize observed reactivity patterns and guide the design of new reactions. researchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for designing drug-like molecules. researchgate.net Computational models can help prioritize analogs of this compound with favorable pharmacokinetic profiles.

For example, in the design of novel serotonin (B10506) receptor agonists, in silico docking studies suggested that the high potency of an indazole analog was due to a specific halogen-bonding interaction within the receptor's binding pocket. acs.orgnih.gov Similar studies could guide the modification of this compound to achieve specific biological or material properties.

Q & A

Q. What are the recommended synthetic routes for N,N,3-Trimethyl-3H-indazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : A copper(I)-catalyzed coupling reaction is effective for synthesizing indazol-3-amine derivatives. For example, a protocol involves dissolving 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine in dimethyl sulfoxide (DMSO), adding cyclopropanamine, cesium carbonate (base), and copper(I) bromide (catalyst). The mixture is stirred at 35°C for 48 hours, followed by extraction with dichloromethane and purification via gradient chromatography (0–100% ethyl acetate/hexane). Yield optimization requires precise control of catalyst loading (0.1–0.2 eq) and reaction time (48–72 hours) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions and methyl group integration (e.g., δ 2.1–2.5 ppm for N-methyl groups in indazole derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 215 [M+H]+ for related indazol-3-amine analogs) .

- HPLC : For purity assessment (>98% purity using C18 reverse-phase columns) .

Q. What strategies are employed to assess the solubility and stability of this compound in biological assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.

- Stability : Monitor degradation via LC-MS under physiological conditions (37°C, 24–72 hours). Adjust buffer pH (e.g., 5.0–7.4) to identify optimal storage conditions .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Methodological Answer :

- Byproducts : Unreacted starting materials (e.g., iodopyrazole intermediates) or dehalogenated side products.

- Mitigation : Use silica gel chromatography with ethyl acetate/hexane gradients (10–50%) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

- Methodological Answer :

- Substituent Variation : Replace methyl groups with bulkier alkyl chains (e.g., trifluoroethyl) to enhance binding affinity. For example, 4-chloro-7-boronate analogs show improved pharmacokinetic profiles .

- Pharmacophore Mapping : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions with target proteins .

Q. What computational approaches are suitable for predicting the binding mode of this compound to kinase targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories using AMBER or GROMACS.

- Docking : Employ Glide (Schrödinger Suite) with induced-fit protocols to account for protein flexibility .

Q. How can mechanistic studies elucidate the role of this compound in modulating enzymatic pathways?

- Methodological Answer :

- Kinetic Assays : Measure IC50 values against purified enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.

- Isotopic Labeling : Incorporate 14C-labeled methyl groups to track metabolic pathways via scintillation counting .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Use a triple quadrupole mass spectrometer with electrospray ionization (ESI+) and multiple reaction monitoring (MRM) for high sensitivity (LOD: 0.1 ng/mL).

- Chiral HPLC : Resolve enantiomers using Chiralpak IA columns and isocratic elution (hexane:isopropanol 90:10) .

Q. How can functionalization of the indazole core enhance the compound’s utility in drug discovery?

- Methodological Answer :

- Boronate Ester Introduction : Install pinacol boronate groups at the 7-position via Miyaura borylation (Pd(dppf)Cl2, bis(pinacolato)diboron) to enable Suzuki-Miyaura cross-coupling .

- Table: Example Derivatives and Properties

| Derivative | Molecular Formula | Application |

|---|---|---|

| 4-Chloro-7-boronate analog | C15H18BClF3N3O2 | Kinase inhibitor intermediate |

| Trifluoroethyl-substituted | C10H12F3N3 | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.